Vorasidenib (AG-881) is a first-in-class, orally administered, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes. [] It is classified as a targeted therapy and plays a significant role in scientific research for its potential to treat mIDH1/2-driven cancers, particularly low-grade gliomas (LGG). [, , , ] Vorasidenib's unique ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain cancers. [, ] It is currently in clinical development and has shown promising results in clinical trials. [, , ]
The synthesis of Vorasidenib involves several intricate steps, beginning with the formation of a triazine core. Key steps include:
The industrial production of Vorasidenib requires optimization for high yield and purity, with strict control over reaction conditions to ensure consistency .
Vorasidenib can undergo several chemical reactions:
Vorasidenib features a complex molecular structure characterized by its triazine core and various functional groups that enhance its biological activity. The compound's binding affinity to mutant IDH proteins has been elucidated through cocrystal structures, revealing interactions that stabilize the inhibitor within the active site. The specific interactions include hydrogen bonds and van der Waals contacts with key residues in the IDH enzymes .
The structural formula can be represented as follows:
Vorasidenib participates in various chemical reactions that modify its structure and potentially enhance its therapeutic efficacy:
Vorasidenib acts primarily by selectively inhibiting mutant forms of IDH1 and IDH2 enzymes. The inhibition leads to a significant reduction in 2-HG levels, which are associated with tumorigenesis in IDH-mutant cancers. The pharmacokinetics indicate that Vorasidenib is administered orally once daily in cycles, allowing for sustained action against tumor growth .
The drug's mechanism involves interfering with cellular metabolism pathways where mutant IDH enzymes convert isocitrate to alpha-ketoglutarate. This disruption not only lowers 2-HG levels but also impacts downstream metabolic processes critical for tumor cell survival .
Vorasidenib is primarily researched for its therapeutic potential in treating gliomas associated with IDH mutations. Its ability to penetrate the blood-brain barrier makes it an attractive candidate for targeting brain tumors specifically. Ongoing studies focus on evaluating its efficacy in clinical settings, particularly concerning patient outcomes related to IDH-mutant gliomas . Additionally, Vorasidenib's synthesis techniques are being explored for broader applications in medicinal chemistry aimed at similar metabolic pathways involved in cancer progression.
Isocitrate dehydrogenase (IDH) 1/2 mutations are defining molecular drivers in adult-type diffuse gliomas, occurring in >80% of WHO grade 2–3 gliomas and 73% of secondary glioblastomas [5] [7]. These mutations arise early in gliomagenesis and are characterized by heterozygous point mutations at specific arginine residues: IDH1-R132 (most commonly R132H, >90% of cases) in the cytosolic/peroxisomal enzyme, and IDH2-R140/R172 in the mitochondrial isoform [5] [7]. The IDH1 gene resides on chromosome 2q33.3, while IDH2 is located at 15q26.1 [5]. Structurally, these mutations alter the enzymes' active sites, conferring neomorphic activity that enables reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG) [7] [8].
The Cancer Genome Atlas (TCGA) research network established IDH mutation status as a fundamental classifier of gliomas, superseding histology-based classifications due to its superior prognostic value [2] [7]. IDH mutations distinguish three molecular subgroups:
This molecular reclassification was formally incorporated into the WHO 2021 diagnostic criteria, underscoring the pivotal role of IDH mutations in glioma pathogenesis and clinical behavior [7].
Table 1: Molecular Classification of IDH-Mutant Gliomas
Tumor Type | IDH Status | 1p/19q Status | Key Genetic Alterations |
---|---|---|---|
Astrocytoma, IDH-mutant | Mutant (IDH1/2) | Intact | ATRX loss, TP53 mutations |
Oligodendroglioma, IDH-mutant | Mutant (IDH1/2) | Codeleted | TERT promoter mutations |
Secondary glioblastoma | Mutant (IDH1/2) | Variable | Evolved from lower-grade tumors |
Mutant IDH enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2HG), resulting in intracellular accumulation of this oncometabolite to concentrations exceeding 100-fold physiological levels (mean: 276.8 ± 231.4 µg/g in tumors vs. 3.7 ± 3.1 µg/g in wild-type gliomas) [8] [7]. D-2HG structurally resembles α-KG and functions as a competitive inhibitor of α-KG-dependent dioxygenases (α-KGDDs), disrupting multiple cellular processes:
Metabolic Reprogramming: D-2HG inhibits mitochondrial ATP synthase by binding its β-subunit (ATP5B), reducing oxidative phosphorylation and shifting cells toward glycolytic metabolism [7]. This also increases reactive oxygen species (ROS) production, contributing to genomic instability.
HIF-1α Stabilization: By inhibiting PHDs, D-2HG prevents HIF-1α degradation, leading to pseudohypoxic activation of angiogenesis genes (VEGF, GLUT1) even under normoxic conditions [7].
Pharmacological inhibition by vorasidenib reduces tumor D-2HG by 92.6% (95% CrI: 76.1–97.6) at 50 mg daily dosing, restoring α-KGDD activity [8]. This profound suppression is attributed to vorasidenib's optimized blood-brain barrier penetration, with tumor:plasma ratios (1.69) significantly exceeding earlier inhibitors like ivosidenib (0.10) [3] [8].
Table 2: Biochemical Effects of D-2-Hydroxyglutarate in IDH-Mutant Gliomas
Target Pathway | Inhibited Enzymes | Oncogenic Consequences |
---|---|---|
Epigenetic Regulation | TET demethylases, KDMs | DNA/Histone hypermethylation, G-CIMP phenotype |
Hypoxia Response | Prolyl hydroxylases (PHDs) | HIF-1α stabilization, angiogenesis promotion |
Mitochondrial Function | ATP synthase (ATP5B) | Reduced OXPHOS, increased glycolysis |
Collagen Maturation | Collagen prolyl-4-hydroxylases | Extracellular matrix remodeling defects |
The glioma CpG island methylator phenotype (G-CIMP) is a hallmark epigenetic signature of IDH-mutant gliomas, driven by D-2HG-mediated inhibition of TET enzymes [7] [8]. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in DNA demethylation. D-2HG binding to TET proteins reduces their activity by >80%, resulting in:
Transcriptomic analyses reveal that D-2HG suppression by vorasidenib reverses "proneural" and "stemness" gene expression signatures [8]. Specifically, genes associated with neural progenitor cells (SOX2, OLIG2, POU3F2) are downregulated, while differentiation markers (GFAP, S100B, TUBB3) are upregulated. This shift from a stem-like state correlates with reduced tumor proliferation (Ki-67 index) in surgical specimens [7] [8].
IDH-mutant gliomas establish an immunosuppressive microenvironment through D-2HG-mediated mechanisms:
Preclinical studies demonstrate that vorasidenib reverses immunosuppression by reducing intratumoral D-2HG. In murine models, this enhances CD8+ T-cell infiltration and synergizes with anti-PD-1 antibodies [2] [7]. Clinical trials are evaluating vorasidenib-pembrolizumab combinations based on this mechanistic rationale [2] [6].
Table 3: Tumor Microenvironment Alterations in IDH-Mutant Gliomas
Microenvironment Component | D-2HG-Mediated Effect | Functional Consequence |
---|---|---|
T lymphocytes | Reduced CXCL10 secretion | Impaired CD8+ T-cell recruitment |
Tumor-associated macrophages | Enhanced M2 polarization | Immunosuppressive cytokine production |
Microglia | Altered metabolic reprogramming | Phagocytic dysfunction |
Extracellular matrix | Collagen maturation defects | Enhanced tumor cell invasion |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7